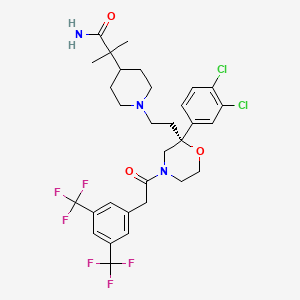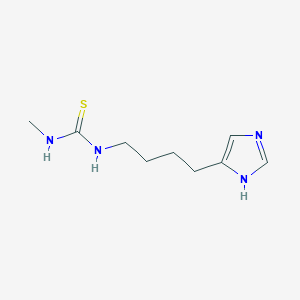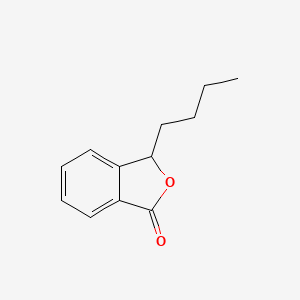
Butylphtalide
Vue d'ensemble
Description
Butylphtalide, également connu sous le nom de 3-n-butylphtalide, est un composé chimique extrait initialement des graines d'Apium graveolens (céleri chinois). C'est une huile incolore à vert jaunâtre pâle avec un fort arôme de céleri. Le this compound a suscité un intérêt considérable en raison de ses effets thérapeutiques potentiels, en particulier dans le traitement de l'ischémie cérébrale et de l'AVC .
Applications De Recherche Scientifique
Mécanisme D'action
Target of Action
Butylphthalide, also known as NBP, has been widely used for treating acute ischemic stroke . It plays a role in different pathophysiological processes in the treatment of ischemic stroke, including antioxidants, anti-inflammatory, anti-apoptotic, anti-thrombosis, and mitochondrial protection .
Mode of Action
Butylphthalide’s mode of action is multifaceted. It is known to support mitochondrial health, helping to maintain cellular energy levels and prevent cell death . Recent studies suggest that the drug may inhibit neuronal apoptosis, which is the process of programmed cell death . By preventing this, Butylphthalide may help to preserve brain function and cognitive abilities .
Biochemical Pathways
Butylphthalide affects several biochemical pathways. It has been found to regulate cerebral perfusion, reduce neuronal damage, reduce inflammatory cascade, repair cerebrovascular damage, and improve the ability of daily living as well as prognosis in patients with acute cerebral infarction . The mechanism of action may be related to the activation of Netrin/DCC/VEGF signaling pathway by Butylphthalide . Furthermore, KEGG pathway analysis indicated that lysosome, phagosome, apoptosis, endocytosis and ferroptosis are the mainly enriched pathways .
Pharmacokinetics
It is known that butylphthalide is used in the treatment of cerebral ischemia, and its efficacy and safety have been demonstrated in clinical trials . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Butylphthalide and their impact on its bioavailability .
Result of Action
The result of Butylphthalide’s action is a higher proportion of patients achieving a favorable functional outcome. In a study among patients with acute ischemic stroke receiving intravenous thrombolysis and/or endovascular treatment, Butylphthalide was associated with a higher proportion of patients achieving a favorable functional outcome at 90 days compared with placebo .
Action Environment
The action environment of Butylphthalide can influence its efficacy and stability. It is known that Butylphthalide has been used in a variety of clinical settings, including in the treatment of acute ischemic stroke
Analyse Biochimique
Biochemical Properties
Butylphthalide interacts with various enzymes, proteins, and other biomolecules. It plays a role in different pathophysiological processes, including acting as an antioxidant, anti-inflammatory, anti-apoptotic, and anti-thrombotic agent . It also provides mitochondrial protection .
Cellular Effects
Butylphthalide has significant effects on various types of cells and cellular processes. It has been shown to reduce intracellular reactive oxygen species (ROS) in osteoclasts . It also influences cell function by inhibiting the MAPK and NFATc1 signaling pathways, and downregulating the key genes and proteins of osteoclasts .
Molecular Mechanism
Preclinical data suggest that Butylphthalide could act on multiple links of cerebral ischemia pathology and play a protective role on cerebral infarction through anti-inflammation, antioxidation, anti-apoptosis, and microcirculation protection .
Metabolic Pathways
Butylphthalide is involved in various metabolic pathways. It undergoes extensive metabolism in humans, with the major metabolites in human plasma being 3-OH-NBP, 10-OH-NBP, 10-CO-NBP, 11-COOH-NBP .
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles
La préparation du butylphtalide implique plusieurs étapes :
Préparation de l'isobenzofuranone diméthyl phosphonate : Cette étape utilise l'o-carboxybenzaldéhyde comme matière première initiale, qui réagit avec le phosphite de diméthyle dans des conditions carbonatées pour générer de l'isobenzofuranone diméthyl phosphonate de haute pureté.
Préparation du butylène phtalide : L'isobenzofuranone diméthyl phosphonate réagit avec l'aldéhyde n-butylique pour obtenir du butylène phtalide.
Hydrogénation et distillation : Le butylène phtalide subit une hydrogénation sous pression, et le produit fini est obtenu par distillation.
Méthodes de production industrielle
La production industrielle du this compound suit des voies synthétiques similaires mais est optimisée pour la production à grande échelle. Le processus évite les réactions à haute température et le besoin de conditions anhydres et exemptes d'oxygène, ce qui le rend plus sûr et plus économe en énergie. La méthode garantit un rendement élevé et une pureté élevée du produit final .
Analyse Des Réactions Chimiques
Types de réactions
Le butylphtalide subit diverses réactions chimiques, notamment :
Réduction : Le composé peut être réduit dans des conditions spécifiques pour produire différents produits.
Substitution : Le this compound peut participer à des réactions de substitution, où des groupes fonctionnels sont remplacés par d'autres.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Divers catalyseurs et solvants sont utilisés en fonction de la réaction de substitution spécifique.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent divers dérivés hydroxylés et carboxylés du this compound .
Applications de la recherche scientifique
Le this compound a un large éventail d'applications de recherche scientifique :
Chimie : Il est utilisé comme précurseur dans la synthèse d'autres composés chimiques.
Médecine : Le this compound est largement utilisé dans le traitement de l'AVC ischémique aigu.
Mécanisme d'action
Le this compound exerce ses effets par le biais de multiples mécanismes :
Régulation de la perfusion cérébrale : Il améliore le flux sanguin vers le cerveau, réduisant l'étendue des dommages ischémiques.
Réduction des dommages neuronaux : Le this compound réduit les dommages neuronaux en inhibant les voies inflammatoires et le stress oxydatif.
Activation des voies de signalisation : Le composé active la voie de signalisation Netrin/DCC/VEGF, qui joue un rôle crucial dans la neuroprotection et la réparation.
Comparaison Avec Des Composés Similaires
Le butylphtalide est unique par rapport aux autres composés similaires en raison de ses effets thérapeutiques spécifiques et de ses mécanismes d'action. Les composés similaires comprennent :
Phtalide : Un composé apparenté avec des caractéristiques structurelles similaires mais des activités biologiques différentes.
Sédanolide : Un autre constituant de l'huile de céleri avec des propriétés distinctes d'arôme et de goût.
Édaravone : Un médicament neuroprotecteur utilisé dans le traitement de l'AVC, mais avec des mécanismes d'action différents.
Le this compound se distingue par ses effets thérapeutiques multiformes, en particulier dans le traitement de l'ischémie cérébrale et de l'AVC.
Propriétés
IUPAC Name |
3-butyl-3H-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-2-3-8-11-9-6-4-5-7-10(9)12(13)14-11/h4-7,11H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJXMNVQARNZTEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1C2=CC=CC=C2C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50863687 | |
| Record name | 1(3H)-Isobenzofuranone, 3-butyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50863687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless, oily liquid; warm-spicy herbaceous aroma | |
| Record name | 3-n-Butylphthalide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1160/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
177.00 to 178.00 °C. @ 15.00 mm Hg | |
| Record name | (S)-3-Butyl-1(3H)-isobenzofuranone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032064 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Slightly soluble in water; soluble in oil, soluble (in ethanol) | |
| Record name | 3-n-Butylphthalide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1160/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.068-1.074 | |
| Record name | 3-n-Butylphthalide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1160/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
6066-49-5, 3413-15-8 | |
| Record name | Butylphthalide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6066-49-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butylphthalide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006066495 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butylphthalide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12749 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1(3H)-Isobenzofuranone, 3-butyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1(3H)-Isobenzofuranone, 3-butyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50863687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-butylphthalide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.455 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTYLPHTHALIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/822Q956KGM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (S)-3-Butyl-1(3H)-isobenzofuranone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032064 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Butylphthalide in protecting against ischemia-reperfusion injury?
A1: Butylphthalide appears to enhance antioxidant activity. Studies in rats have shown that Butylphthalide significantly increases Superoxide Dismutase (SOD) activity and decreases Malondialdehyde (MDA) levels, indicating a reduction in oxidative stress [].
Q2: How does Butylphthalide impact inflammatory responses after acute myocardial infarction?
A2: Research suggests Butylphthalide regulates the Protein Kinase B/Nuclear factor E2-related factor 2 (Akt/Nrf2) signaling pathway. This regulation inhibits the expression of inflammatory markers like interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), thereby reducing inflammation and myocardial apoptosis [].
Q3: Does Butylphthalide affect autophagy in cells treated with amyloid-beta (Aβ)?
A3: Yes, studies using Aβ-treated U87 cells (a glioblastoma cell line) indicate that Butylphthalide inhibits reactive oxygen species (ROS)-mediated autophagic cell death. This inhibition likely contributes to its neuroprotective effects [].
Q4: Can Butylphthalide influence the expression of nerve growth factors?
A4: Yes, studies show Butylphthalide can upregulate the expressions of Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF) at the genetic transcription level in rat models of cerebral ischemia [, ].
Q5: What is the molecular formula and weight of Butylphthalide?
A5: The molecular formula of Butylphthalide is C12H14O2, and its molecular weight is 190.24 g/mol.
Q6: Are there studies on the stability of Butylphthalide in different formulations?
A6: While specific formulation studies are limited in the provided abstracts, research indicates Butylphthalide is available as an injectable solution and soft capsules for oral administration, suggesting successful formulation strategies [, , , ].
Q7: Can enzymes be used to catalyze reactions involving Butylphthalide?
A7: Yes, lipase Novozyme 435 has demonstrated high efficiency in catalyzing the asymmetric acylation and enantioselective transesterification of Butylphthalide in organic solvents [, ].
Q8: How do different doses of Butylphthalide affect its protective effects against brain ischemia?
A9: Studies in rat models of global cerebral ischemia show that Butylphthalide provides neuroprotection in a dose-dependent manner, with the 3.0 mg/kg dose demonstrating the most significant effects on blood-brain barrier permeability [].
Q9: What is the recommended route of administration for Butylphthalide in clinical trials?
A10: Clinical trials have explored both intravenous and oral administration of Butylphthalide. Intravenous administration is typically used in the acute phase of stroke, followed by oral administration for long-term treatment [, , ].
Q10: Has research shown any impact of Butylphthalide on biomarkers in stroke patients?
A11: Yes, a prospective cohort study revealed that Butylphthalide combined with conventional treatment decreased MMP-9 levels and increased Vascular Endothelial Growth Factor (VEGF) levels in patients with stroke, suggesting potential beneficial effects on vascular remodeling [].
Q11: What are the primary in vitro models used to study the effects of Butylphthalide?
A12: Researchers frequently use PC12 cells (derived from a rat adrenal gland tumor) and RAW264.7 cells (a mouse macrophage cell line) to investigate the neuroprotective effects of Butylphthalide in the context of oxidative stress and inflammation [].
Q12: What animal models are commonly employed in Butylphthalide research?
A13: Rat models of cerebral ischemia (induced by middle cerebral artery occlusion) are widely used to study the neuroprotective effects of Butylphthalide in vivo. Researchers also utilize rat models of vascular dementia and Alzheimer's disease to investigate the therapeutic potential of Butylphthalide in these conditions [, , , , ].
Q13: What have clinical trials revealed about the efficacy of Butylphthalide in acute ischemic stroke?
A14: A Phase III, multicenter, randomized, double-blind, controlled trial demonstrated that 14 days of treatment with Butylphthalide significantly improved neurological function in acute ischemic stroke patients compared to ozagrel (a selective thromboxane A2 synthetase inhibitor) [].
Q14: What is the safety profile of Butylphthalide based on clinical trials?
A15: Clinical trials have shown that intravenous administration of Butylphthalide is generally safe and well-tolerated. The most common adverse event reported was elevated alanine aminotransferase, which was mild and transient [, , ].
Q15: Are there any ongoing investigations into targeted delivery strategies for Butylphthalide?
A15: The provided research does not delve into specific drug delivery and targeting strategies for Butylphthalide. This area presents an opportunity for future research to enhance its therapeutic efficacy and potentially reduce off-target effects.
Q16: What analytical methods are commonly used to quantify Butylphthalide levels?
A16: While specific quantification methods are not detailed in the abstracts, techniques like High-Performance Liquid Chromatography (HPLC) are likely employed due to their sensitivity and suitability for analyzing drug concentrations in biological samples.
Q17: What is the origin of Butylphthalide as a potential therapeutic agent?
A19: Butylphthalide is a natural compound initially extracted from the seeds of celery (Apium graveolens). Its traditional use and promising pharmacological properties have led to its development as a potential therapeutic agent for stroke and other neurological disorders [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[[(2S,4S,5R)-4-[(2R,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-sulfooxyoxan-2-yl]oxy-5-(hydroxymethyl)pyrrolidin-1-ium-2-carbonyl]amino]ethanesulfonic acid](/img/structure/B1668045.png)
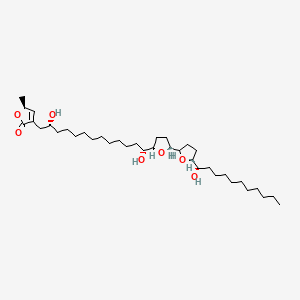
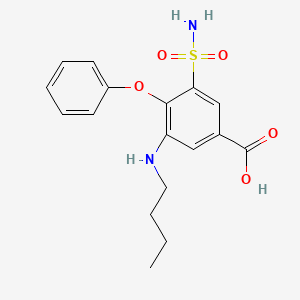

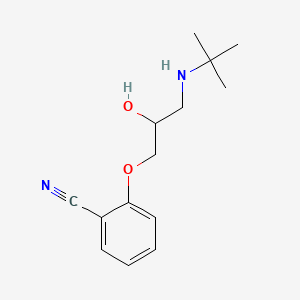
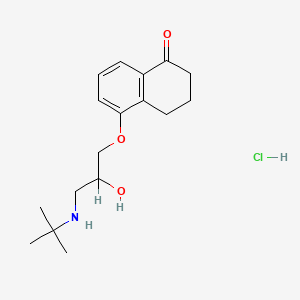
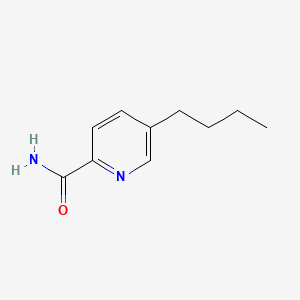

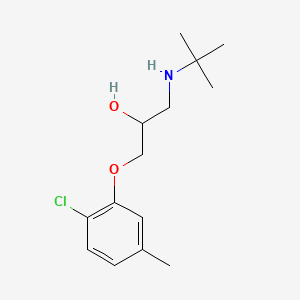
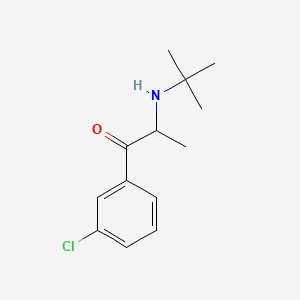
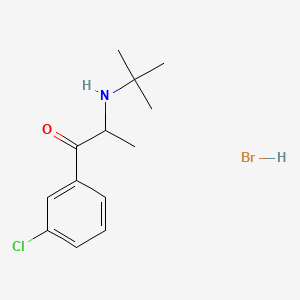
![1-phenyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1668064.png)
